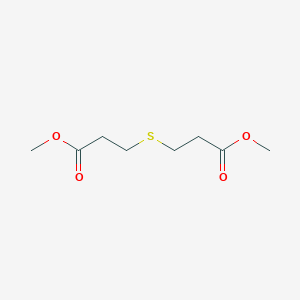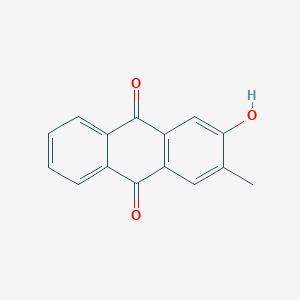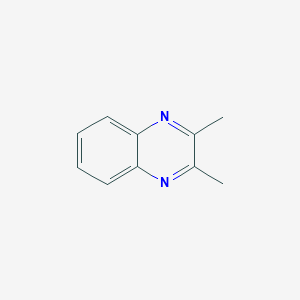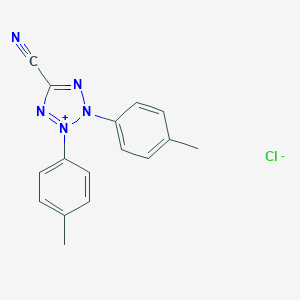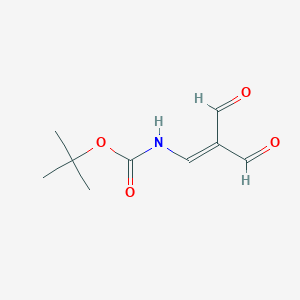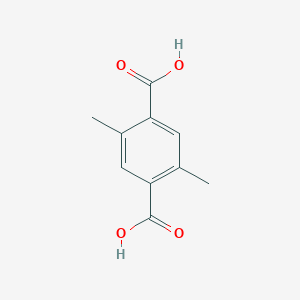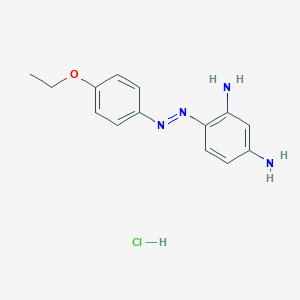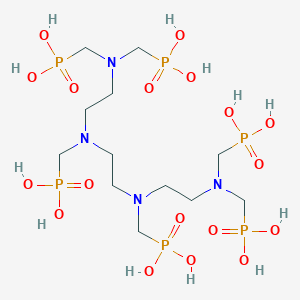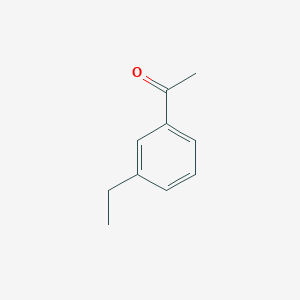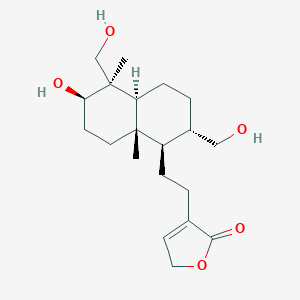![molecular formula C30H57N2O6P B146877 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite CAS No. 127614-93-1](/img/structure/B146877.png)
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite, also known by its IUPAC name this compound, is a glycerol ether compound. It has a molecular formula of C30H57N2O6P and a molecular weight of 572.768 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite typically involves the reaction of dimethylaminopyridine (DMAP) with ethyl phosphite and a long-chain alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The use of continuous flow reactors and immobilized catalysts, such as DMAP on porous silica particles, has been explored to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the oxidation of this compound include oxygenated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite exerts its effects involves its role as a nucleophilic catalyst. It accelerates reaction rates by forming highly activated electrophilic intermediates. For example, in the Steglich esterification, this compound reacts with the O-acylisourea intermediate to form an acylated pyridinium intermediate, which then reacts with alcohols to form esters . The compound’s ability to act as both a nucleophile and a hydrogen bond acceptor contributes to its catalytic efficiency .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-Carboxypyridine: Another pyridine derivative used in selective oxidation reactions.
4-Cyanopyridine: Known for its catalytic activity in various organic reactions.
Uniqueness
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite is unique due to its long-chain alkyl group, which enhances its solubility in organic solvents and its ability to participate in a wider range of reactions compared to other pyridine derivatives .
Propiedades
Número CAS |
127614-93-1 |
|---|---|
Fórmula molecular |
C30H57N2O6P |
Peso molecular |
572.8 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3 |
Clave InChI |
FTTDBZNMICPROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
Sinónimos |
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester DMAP-ethyl-PAF DMAP-ethyl-platelet activating facto |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


